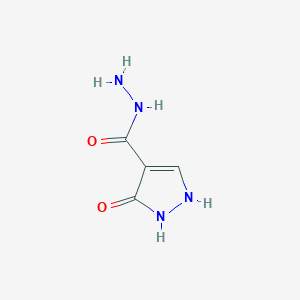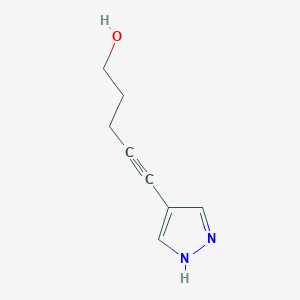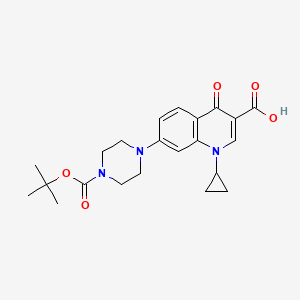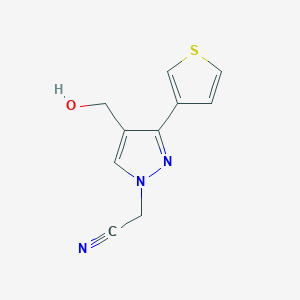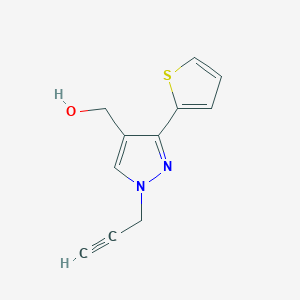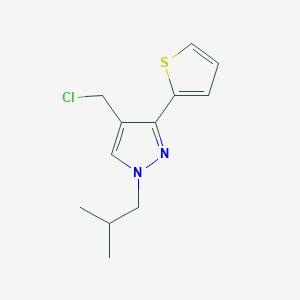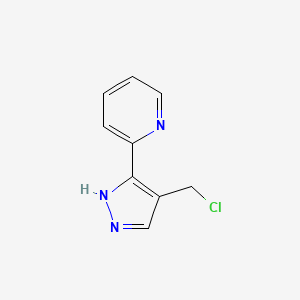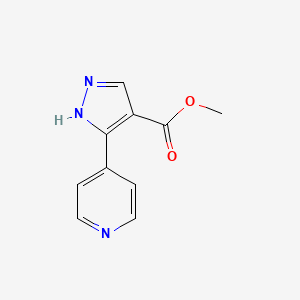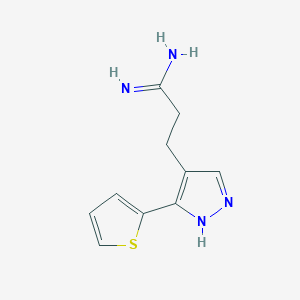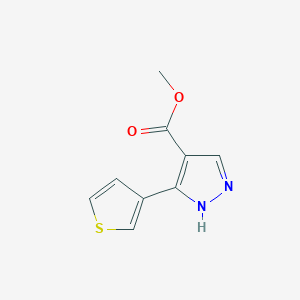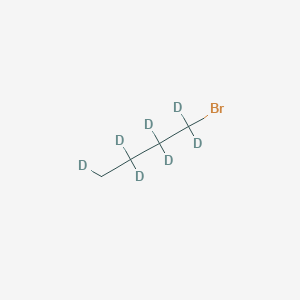
1-Bromobutane-2,2,3,3,4,4,4-d7
Übersicht
Beschreibung
“1-Bromobutane-2,2,3,3,4,4,4-d7” is a variant of 1-Bromobutane where seven of the hydrogen atoms are replaced by deuterium. It is primarily used for research purposes .
Synthesis Analysis
The synthesis of 1-Bromobutane involves a bimolecular nucleophilic substitution reaction (Sn2). The reaction occurs between butan-1-ol (primary alcohol) with sodium bromide solution and an excess of concentrated sulfuric acid .Molecular Structure Analysis
The molecular formula of 1-Bromobutane is CHBr . The molecular weight is 137.018 Da . The structure of 1-Bromobutane can be viewed using Java or Javascript .Chemical Reactions Analysis
As a primary haloalkane, 1-Bromobutane is prone to S N 2 type reactions . It is commonly used as an alkylating agent . When combined with magnesium metal in dry ether, it gives the corresponding Grignard reagent .Physical And Chemical Properties Analysis
1-Bromobutane is a colorless liquid . It has a relative density of 1.276~279 (20 ℃), a melting point of -112.4 ℃, and a boiling point of 101.6 °C . It is insoluble in water but soluble in alcohol and ether .Wissenschaftliche Forschungsanwendungen
Separation and Selectivity in Haloalkane Isomers
1-Bromobutane is involved in studies exploring the separation of haloalkane isomers. Wu et al. (2022) discovered a solid supramolecular adsorption material that can separate 1-bromobutane from its isomers with high selectivity, a significant contribution to both fundamental research and industrial applications (Wu et al., 2022).
Microwave Spectroscopy and Molecular Structure
The rotational spectrum of 1-bromobutane has been measured, with studies focusing on different isotopic species. Kim et al. (2016) used chirped-pulse Fourier transform microwave spectrometry to measure the spectrum, revealing insights into the molecular structure of 1-bromobutane (Kim et al., 2016).
Surface Behavior in Mixtures
Research on the surface behavior of 1-bromobutane in mixtures with isomeric butanols was conducted by Giner et al. (2005). They measured surface tensions and calculated surface tension deviations, providing valuable data for thermodynamic studies (Giner et al., 2005).
Radiation Damage Studies
1-Bromobutane has been used in radiation damage studies. Bonin et al. (1971) explored the effects of gamma irradiation on crystalline 1-bromobutane using ESR spectroscopy. This research helps understand radiation-induced changes in molecular structures (Bonin et al., 1971).
Density Measurements and Thermodynamics
The density of 1-bromobutane and its temperature dependency were studied by Bolotnikov et al. (2007), providing essential data for understanding its thermodynamic properties (Bolotnikov et al., 2007).
Mass Spectrometry Analysis
McFADDEN et al. (1962) conducted mass spectrometry on deuterated bromobutanes, including 1-bromobutane, to compare the cracking patterns with undeuterated versions, contributing to the understanding of molecular fragmentation processes (McFADDEN et al., 1962).
Ionic Liquid Precursors
1-Bromobutane's role in the synthesis of ionic liquids was explored by Paulechka et al. (2011), who studied its heat capacity and fusion parameters, contributing to the field of ionic liquid precursors (Paulechka et al., 2011).
Wirkmechanismus
Target of Action
It is known that brominated compounds like this one are often used as alkylating agents . Alkylating agents are capable of introducing an alkyl group into other substances, which can significantly alter their properties and behaviors.
Mode of Action
As a primary haloalkane, 1-bromo-1,1,2,2,3,3,4-heptadeuteriobutane is prone to S N 2 type reactions . In these reactions, it can act as an alkylating agent, introducing a butyl group into other substances . When combined with magnesium metal in dry ether, it gives the corresponding Grignard reagent . Such reagents are used to attach butyl groups to various substrates .
Biochemical Pathways
It is known that alkylating agents like this compound can significantly alter the properties and behaviors of other substances by introducing an alkyl group into them .
Pharmacokinetics
It is known that brominated compounds like this one are often used in organic synthesis , suggesting that they may have significant bioavailability.
Result of Action
As an alkylating agent, it can introduce a butyl group into other substances, significantly altering their properties and behaviors .
Action Environment
It is known that the compound is stable if stored under recommended conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-1,1,2,2,3,3,4-heptadeuteriobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPPKRYCTPRNTB-XCTXKSJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CC([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



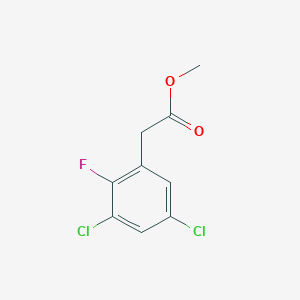

![Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1482482.png)
